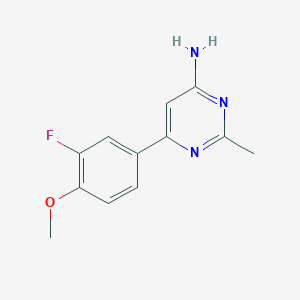

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, rhodium catalyzed cyanation, and Petasis reaction .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid involves multistep reactions . Unfortunately, the specific synthesis process for “6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylboronic acid is represented by the SMILES stringCOc1ccc(cc1F)B(O)O . This represents a molecule with a boronic acid group attached to a phenyl ring that also carries a fluoro and a methoxy substituent . Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenylboronic acid is a powder with a melting point of 206-211 °C (lit.) . Its molecular weight is 169.95 .Aplicaciones Científicas De Investigación

Synthesis Methodologies

The compound's relevance in synthesis methodologies is evident, as seen in the synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a crucial intermediate in manufacturing anti-inflammatory and analgesic materials. The synthesis pathways often emphasize the need for practical, scalable methods and caution against using toxic or expensive reagents, highlighting the importance of efficiency and safety in chemical synthesis processes (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors

Research also delves into the development of chemosensors, where related compounds serve as fluorophoric platforms for detecting various analytes, including metal ions, anions, and neutral molecules. This underlines the compound's potential utility in crafting sensitive and selective detection systems for a broad spectrum of substances (Roy, 2021).

Analytical Applications

Analytical applications are another significant research area, with related compounds aiding in the quantitative and qualitative analysis of bioactive metabolites, emphasizing their role in understanding biological effects and exposures. The methodologies typically involve advanced techniques like liquid and gas chromatography, showcasing the compound's applicability in sophisticated analytical processes (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Environmental Purification

The compound's analogs are also pivotal in environmental science, particularly in the removal of persistent pollutants from water. This is critical in ensuring safe drinking water, illustrating the compound's role in enhancing public health and safety (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-7-15-10(6-12(14)16-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWGIRUSWKLUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

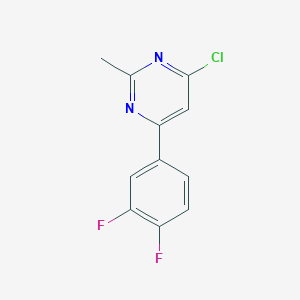

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)